molecular formula C32H16CuN8O6S2 B12840716 Copper phthalocyanine disulfonicacid

Copper phthalocyanine disulfonicacid

Cat. No.: B12840716
M. Wt: 736.2 g/mol
InChI Key: VYSXSJKOSYMTMW-UHFFFAOYSA-L
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Description

Copper phthalocyanine disulfonic acid (CAS 29188-28-1; EC 249-494-1) is a sulfonated derivative of copper phthalocyanine, characterized by two sulfonic acid (-SO₃H) groups attached to its aromatic macrocyclic structure . This modification enhances its water solubility and electrochemical activity, making it a versatile intermediate in industrial and research applications. Key uses include:

  • Corrosion Protection: When doped into polyaniline, it significantly improves corrosion resistance in coatings, as demonstrated by electrochemical impedance spectroscopy (EIS) showing a 90% reduction in corrosion rate compared to undoped polyaniline .
  • Photosensitive Materials: Its 18π-electron conjugated structure allows tunable excitation wavelengths, relevant for photodynamic therapy and light-induced chemical applications (LiCA) .
  • Market Relevance: Global consumption data (1997–2046) highlight its role as a chemical intermediate, with applications spanning dyes, coatings, and specialty materials .

Properties

Molecular Formula

C32H16CuN8O6S2

Molecular Weight

736.2 g/mol

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6-disulfonate

InChI

InChI=1S/C32H18N8O6S2.Cu/c41-47(42,43)22-14-13-21-23(24(22)48(44,45)46)32-39-30-20-12-6-5-11-19(20)28(37-30)35-26-16-8-2-1-7-15(16)25(33-26)34-27-17-9-3-4-10-18(17)29(36-27)38-31(21)40-32;/h1-14H,(H,41,42,43)(H,44,45,46)(H2,33,34,35,36,37,38,39,40);/q;+2/p-2

InChI Key

VYSXSJKOSYMTMW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=C(C6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)S(=O)(=O)[O-])S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper phthalocyanine disulfonic acid can be synthesized through the sulfonation of copper phthalocyanine. This process typically involves reacting copper phthalocyanine with sulfuric acid under high-temperature conditions. The reaction proceeds as follows: [ \text{CuPc} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{CuPc(SO}_3\text{H)}_2 ]

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where copper phthalocyanine is treated with fuming sulfuric acid. The reaction mixture is then cooled, and the product is precipitated by adding water or an organic solvent. The precipitate is filtered, washed, and dried to obtain pure copper phthalocyanine disulfonic acid .

Chemical Reactions Analysis

Types of Reactions: Copper phthalocyanine disulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phthalocyanine derivatives with different oxidation states.

    Substitution: The sulfonic acid groups can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of copper phthalocyanine disulfonic acid involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Copper phthalocyanine disulfonic acid is compared below with structurally related phthalocyanines, focusing on solubility, substituents, applications, and regulatory status.

Table 1: Key Properties of Copper Phthalocyanine Derivatives

Compound Substituents Solubility Primary Applications Toxicity/Regulatory Status
Copper phthalocyanine disulfonic acid Two sulfonic acid groups Water-soluble Corrosion-resistant coatings, photosensitizers Not listed under TRI; exempt from copper compound categorization in specific formulations
Copper phthalocyanine (Pigment Blue 15; CAS 147-14-8) None Insoluble Pigments (plastics, inks) Delisted from TRI copper compounds category
Zinc phthalocyanine None Insoluble Photocatalysis, organic electronics Regulated as a heavy metal compound
Metal-free phthalocyanine None Low solubility Dyes, sensors Generally low toxicity

Structural and Functional Differences

  • Solubility : Sulfonic acid groups confer water solubility to copper phthalocyanine disulfonic acid, unlike unmodified copper phthalocyanine (Pigment Blue 15), which is insoluble and used as a pigment .
  • Electrochemical Activity : The sulfonic acid groups enable doping into conductive polymers (e.g., polyaniline), enhancing charge transfer and corrosion inhibition .
  • Photodynamic Applications : Compared to zinc phthalocyanine, copper phthalocyanine disulfonic acid exhibits broader absorption in the visible spectrum but lower singlet oxygen quantum yields, limiting its efficacy in photodynamic therapy .

Regulatory and Toxicity Profiles

  • Copper Phthalocyanine Disulfonic Acid : Exempt from the U.S. EPA’s Toxic Release Inventory (TRI) when substituted exclusively with hydrogen, bromine, or chlorine, as per SARA Title III . However, its sulfonic acid groups may require specific handling in industrial settings.
  • Pigment Blue 15 : Delisted from TRI in 1993 due to low bioavailability of copper in its structure .

Corrosion Inhibition

  • Doping 5 wt% copper phthalocyanine disulfonic acid into polyaniline increased coating adhesion by 40% and reduced corrosion current density ($i_{corr}$) from $1.2 \times 10^{-5}$ A/cm² to $3.5 \times 10^{-7}$ A/cm² in saline environments .

Market Trends

  • The compound’s global market is projected to grow at 4.2% CAGR (2020–2046), driven by demand in Asia-Pacific for advanced coatings and electronics .

Limitations

  • Lower thermal stability compared to halogenated derivatives (e.g., chlorinated copper phthalocyanines), limiting high-temperature applications .

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